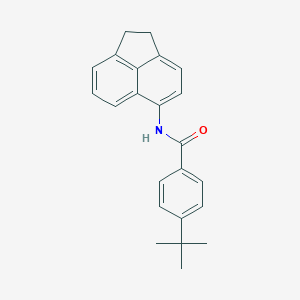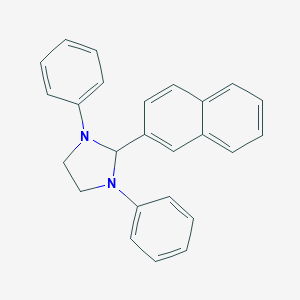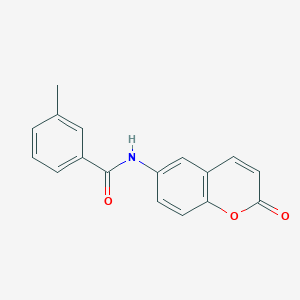![molecular formula C15H13N5O3S B413818 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE CAS No. 311327-67-0](/img/structure/B413818.png)
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a phenyl group, and a methoxy-nitrophenyl group connected via a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzyl chloride to form 4-methoxy-3-nitrobenzyl chloride. This intermediate is then reacted with sodium sulfide to introduce the sulfanyl group, resulting in 4-methoxy-3-nitrobenzyl sulfide. The final step involves the cyclization of this intermediate with phenyl azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and sulfanyl groups can influence its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-1,2,4-triazole
- 5-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Uniqueness
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the presence of the tetrazole ring, which imparts specific chemical properties and reactivity. The combination of the methoxy-nitrophenyl group and the sulfanyl bridge further distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
311327-67-0 |
|---|---|
Molekularformel |
C15H13N5O3S |
Molekulargewicht |
343.4g/mol |
IUPAC-Name |
5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C15H13N5O3S/c1-23-14-8-7-11(9-13(14)20(21)22)10-24-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
LTNGQDBHUWJKCW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-{7-[(4-tert-butylbenzoyl)amino]-5,5-dioxidodibenzo[b,d]thien-3-yl}benzamide](/img/structure/B413737.png)

![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]thioxanthen-3-one](/img/structure/B413743.png)
![5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B413744.png)
![6-(3-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B413747.png)

![acetone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B413751.png)
![4-[(3-bromobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B413752.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3,4-dichlorobenzylidene)amine](/img/structure/B413753.png)
![6-[(6-bromo-3-ethoxy-2-hydroxybenzylidene)amino]-2H-chromen-2-one](/img/structure/B413755.png)
![4-Bromo-2-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B413756.png)

![5-Chloro-2-{3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methylphenyl}-1,3-benzoxazole](/img/structure/B413758.png)
